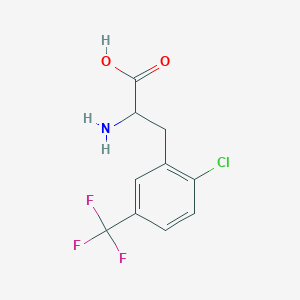

2-Chloro-5-(trifluoromethyl)-DL-phenylalanine

CAS No.: 64134-20-9

Cat. No.: VC6976863

Molecular Formula: C10H9ClF3NO2

Molecular Weight: 267.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64134-20-9 |

|---|---|

| Molecular Formula | C10H9ClF3NO2 |

| Molecular Weight | 267.63 |

| IUPAC Name | (2S)-2-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C10H9ClF3NO2/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17)/t8-/m0/s1 |

| Standard InChI Key | JTZHJIFNKMMHIZ-QMMMGPOBSA-N |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a phenylalanine backbone modified at the 2- and 5-positions of the aromatic ring with chlorine and trifluoromethyl (-CF) groups, respectively. The DL designation indicates the racemic mixture of D- and L-enantiomers. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid |

| SMILES | NC(Cc1cc(ccc1Cl)C(F)(F)F)C(=O)O |

| InChIKey | JTZHJIFNKMMHIZ-UHFFFAOYSA-N |

| PubChem CID | 17750760 |

| MDL Number | MFCD06660185 |

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom influences electronic properties .

Spectral and Stereochemical Data

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthesis protocols for 2-chloro-5-(trifluoromethyl)-DL-phenylalanine are proprietary, its production likely involves:

-

Friedel-Crafts Acylation: Introducing the trifluoromethyl group via electrophilic substitution using trifluoromethylating agents like CFX (X = Cl, Br).

-

Chlorination: Direct chlorination at the 2-position using Cl or SOCl under controlled conditions.

-

Racemic Resolution: Separation of D- and L-enantiomers through chiral auxiliaries or enzymatic methods.

Industrial-scale production employs continuous flow reactors to optimize yield and purity, with typical scales ranging from 1g to 10g batches .

Challenges in Synthesis

-

Regioselectivity: Ensuring precise substitution at the 2- and 5-positions requires directing groups or protective strategies.

-

Fluorine Handling: Trifluoromethylation demands anhydrous conditions and specialized equipment due to the reactivity of fluorinating agents.

Applications in Medicinal Chemistry

Drug Design and Optimization

The trifluoromethyl group’s electron-withdrawing nature and lipophilicity make this compound a candidate for:

-

Enzyme Inhibitors: Potentiating interactions with hydrophobic enzyme pockets.

-

Proteolysis-Targeting Chimeras (PROTACs): Enhancing cellular permeability and target engagement.

Comparative Analysis with Analogues

| Compound | Modification | Lipophilicity (LogP) | Metabolic Stability |

|---|---|---|---|

| 2-Chloro-5-CF-DL-Phe | -Cl, -CF | 2.8 (estimated) | High |

| 3-CF-Phenylalanine | -CF at 3-position | 2.5 | Moderate |

| 4-NO-Phenylalanine | -NO at 4-position | 1.9 | Low |

This compound’s dual substitution offers balanced hydrophobicity and stability, outperforming monosubstituted analogs .

| Supplier | Catalog Number | Purity | Packaging |

|---|---|---|---|

| Apollo Scientific | PC302128 | >95% | 1g, 5g, 10g |

| Matrix Scientific | M-64134 | >98% | 100mg–5g |

| Innex Scientific | NX56509 | >97% | 1g, 5g |

Pricing ranges from $200–$500 per gram, depending on purity and scale .

Future Directions and Research Gaps

Unexplored Biological Activities

-

Antimicrobial Potential: Fluorinated aromatics often exhibit activity against Gram-positive bacteria.

-

Kinase Inhibition: Screening against kinase libraries could reveal novel therapeutic targets.

Synthetic Improvements

-

Enantioselective Synthesis: Developing asymmetric routes to access pure D- or L-forms.

-

Green Chemistry Approaches: Reducing fluorinating agent waste via catalytic methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume